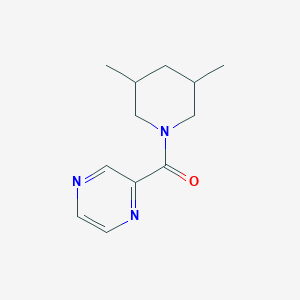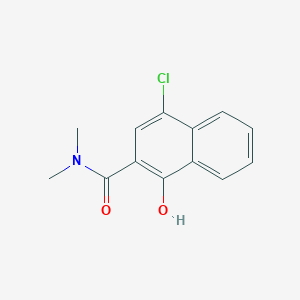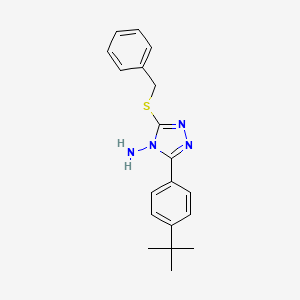
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a small molecule that blocks the binding of ET-1 to its receptors, and has been used in scientific research to study the role of ET-1 in various physiological processes.
Mechanism of Action
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone blocks the binding of ET-1 to its receptors, which are located on the surface of cells. ET-1 is a potent vasoconstrictor and can also stimulate the proliferation of cancer cells. By blocking the binding of ET-1 to its receptors, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone can reduce the vasoconstrictor effects of ET-1 and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have several biochemical and physiological effects. In animal studies, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce blood pressure and improve blood flow. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. These effects suggest that (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone may have potential as a treatment for cardiovascular disease and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it is a small molecule that can be easily synthesized and purified. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is also highly specific for ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological processes. However, one limitation of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it may have off-target effects on other receptors or enzymes. Researchers must be careful to control for these effects when using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in their experiments.
Future Directions
There are several future directions for research on (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research is to investigate the potential of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone as a treatment for cardiovascular disease and cancer. Another area of research is to study the role of ET-1 in other physiological processes, such as inflammation and wound healing. Researchers may also investigate the development of new ET-1 receptor antagonists that have improved specificity and efficacy compared to (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. Overall, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is a useful tool for studying the role of ET-1 in various physiological processes, and has potential as a treatment for cardiovascular disease and cancer.
Synthesis Methods
The synthesis of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone involves several steps, including the protection of the amine group on the piperidine ring, the coupling of the quinoline and benzyl groups, and the deprotection of the amine group. The final product is obtained through purification by chromatography. The yield of the synthesis method is high, and the purity of the final product is also high.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been used in scientific research to study the role of ET-1 in various physiological processes, such as cardiovascular disease, pulmonary hypertension, and cancer. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the vasoconstrictor effects of ET-1, which can help to improve blood flow and reduce the risk of cardiovascular disease. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells, which suggests that it may have potential as a cancer treatment.
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)23-21)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUICJGHOGNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)